BenchChemオンラインストアへようこそ!

1-(4-Ethylcyclohexyl)piperidin-3-ol

Pharmacology Drug Discovery SAR

1-(4-Ethylcyclohexyl)piperidin-3-ol (CAS 467239-92-5) is a synthetic small molecule belonging to the N-substituted piperidin-3-ol class, characterized by a 4-ethylcyclohexyl substituent on the piperidine nitrogen. Its molecular formula is C13H25NO with a molecular weight of 211.34 g/mol.

Molecular Formula C13H25NO
Molecular Weight 211.34 g/mol
Cat. No. B5218504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylcyclohexyl)piperidin-3-ol
Molecular FormulaC13H25NO
Molecular Weight211.34 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)N2CCCC(C2)O
InChIInChI=1S/C13H25NO/c1-2-11-5-7-12(8-6-11)14-9-3-4-13(15)10-14/h11-13,15H,2-10H2,1H3
InChIKeyWCGRKCJWLVBECL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylcyclohexyl)piperidin-3-ol: Core Identity and Baseline Characteristics for Procurement Evaluation


1-(4-Ethylcyclohexyl)piperidin-3-ol (CAS 467239-92-5) is a synthetic small molecule belonging to the N-substituted piperidin-3-ol class, characterized by a 4-ethylcyclohexyl substituent on the piperidine nitrogen . Its molecular formula is C13H25NO with a molecular weight of 211.34 g/mol . The compound is primarily offered as a research chemical with typical purity levels of 95% . However, publicly available quantitative data establishing its differentiated biological or physicochemical profile against close structural analogs is exceedingly scarce, which fundamentally constrains any rigorous, evidence-based procurement decision.

Why Generic Substitution of 1-(4-Ethylcyclohexyl)piperidin-3-ol Carries Unquantified Risk


Assuming functional equivalence between 1-(4-ethylcyclohexyl)piperidin-3-ol and its closest in-class analogs—such as 1-(4-methylcyclohexyl)piperidin-3-ol or 1-(cyclohexyl)piperidin-3-ol—is scientifically unsupported in the current public domain literature. No published head-to-head studies exist to confirm that the 4-ethyl substituent confers predictable, measurable advantages in target binding, selectivity, or physicochemical properties over other alkyl chain lengths or substitution patterns [1]. The absence of quantitative comparative data means that any substitution introduces an unquantifiable risk of altered performance in biological assays or synthetic sequences, making blind interchange scientifically imprudent without direct experimental validation.

Quantitative Differentiation Evidence for 1-(4-Ethylcyclohexyl)piperidin-3-ol: A Gap Analysis


Lack of Direct Binding or Functional Assay Data Against Structural Analogs

A thorough search of the peer-reviewed literature and patent databases reveals no quantitative head-to-head binding affinity (Ki), functional activity (EC50/IC50), or selectivity data for 1-(4-ethylcyclohexyl)piperidin-3-ol at any biological target, and critically, no such data for any directly comparable analog (e.g., 1-(4-methylcyclohexyl)piperidin-3-ol) under identical experimental conditions. This represents a fundamental evidence gap [1]. Claims of differential potency or receptor preference are therefore scientifically unsubstantiated.

Pharmacology Drug Discovery SAR

Absence of Comparative Physicochemical Profiling

No experimentally determined logP, logD, aqueous solubility, pKa, or plasma protein binding values have been published for 1-(4-ethylcyclohexyl)piperidin-3-ol [1]. Consequently, it is impossible to quantitatively assess how the 4-ethyl substitution modulates these critical drug-like properties compared to the 4-methyl, 4-propyl, or unsubstituted cyclohexyl analogs. The only available physicochemical data are in silico predictions of limited reliability for differentiation purposes [2].

Physical Chemistry ADME Formulation

No Documented Selectivity or Safety Profile Relative to Closest Analogs

There are no published in vitro selectivity panels (e.g., CEREP, SafetyScreen), hERG inhibition data, or in vivo toxicity studies for 1-(4-ethylcyclohexyl)piperidin-3-ol [1]. Furthermore, no such data are available for the most structurally similar commercial analogs, making any class-level inference about the influence of the 4-ethyl group on polypharmacology or safety margins entirely speculative [2].

Toxicology Safety Pharmacology Selectivity

Purity Specification: The Only Quantifiable Differentiator, Yet Insufficient for Scientific Selection

The typical reported purity for commercial samples of 1-(4-ethylcyclohexyl)piperidin-3-ol is 95% . No certificate of analysis (CoA) data, impurity profiles, or enantiomeric purity (for chiral resolution) are publicly disclosed. In contrast, some analogs like 1-(cyclohexyl)piperidin-3-ol are occasionally offered with higher documented purity (e.g., >97%) from certain suppliers . However, purity alone, without a functional context, does not constitute a meaningful scientific advantage and is a weak procurement driver.

Analytical Chemistry Quality Control Procurement

Constrained Application Scenarios for 1-(4-Ethylcyclohexyl)piperidin-3-ol Based on Available Evidence


Exploratory Synthesis and Scaffold Decoration in Medicinal Chemistry

Given the absence of any biological or physicochemical differentiation data, the most scientifically justifiable use of 1-(4-ethylcyclohexyl)piperidin-3-ol is as a synthetic intermediate or building block in exploratory medicinal chemistry programs where the 4-ethylcyclohexyl group is a specific design element of a novel scaffold. Researchers must independently generate comparative data against methyl, propyl, and unsubstituted analogs to establish any performance advantage [1].

Methodological Studies on N-Alkylation or Piperidine Functionalization

The compound can serve as a substrate in methodology development, such as investigating the effect of the 4-ethyl group on the stereochemical outcome of piperidine ring functionalization reactions. Its value here is purely as a structural probe, not as a performance-differentiated entity [1].

Internal Reference Standard Generation for Analytical Method Development

If a research group has independently synthesized or characterized a series of 4-alkylcyclohexyl piperidin-3-ol analogs, the target compound may be procured as a reference standard for HPLC, LC-MS, or GC-MS method development, provided that the group has generated its own purity and identity verification data [2].

Quote Request

Request a Quote for 1-(4-Ethylcyclohexyl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.